molecular formula C17H13N3O4 B2999384 (Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide CAS No. 1321969-28-1

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide

Cat. No.: B2999384
CAS No.: 1321969-28-1
M. Wt: 323.308
InChI Key: LQTSPHXSWQDRHM-LCYFTJDESA-N
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Description

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is an organic compound characterized by the presence of cyano, methoxyphenyl, and nitrophenyl groups attached to an acrylamide backbone

Preparation Methods

The synthesis of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with 3-nitroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired acrylamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction .

Chemical Reactions Analysis

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-24-16-7-5-12(6-8-16)9-13(11-18)17(21)19-14-3-2-4-15(10-14)20(22)23/h2-10H,1H3,(H,19,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTSPHXSWQDRHM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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